Epoxiconazole-d4

LC-MS/MS Isotope dilution Pesticide residue analysis

Epoxiconazole-d4 is the definitive SIL internal standard for cis-epoxiconazole quantification via GC-MS or LC-MS/MS. Unlike unlabeled external standards or non-isotopic surrogates, its +4 Da mass shift (aromatic ²H₄ on non-exchangeable positions) guarantees zero H/D back-exchange during QuEChERS extraction, SPE cleanup, or ESI+ analysis. This ensures identical co-elution and ionization behavior, correcting matrix-induced recovery variability (57–121%) that external calibration cannot address. Essential for MRL compliance testing (EPA, EFSA), multi-residue triazole panels, degradation kinetics, and ISO/IEC 17025 method validation. Fully characterized, pharmacopeial-traceable reference standard.

Molecular Formula C17H13ClFN3O
Molecular Weight 333.8 g/mol
Cat. No. B15580187
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEpoxiconazole-d4
Molecular FormulaC17H13ClFN3O
Molecular Weight333.8 g/mol
Structural Identifiers
InChIInChI=1S/C17H13ClFN3O/c18-15-4-2-1-3-14(15)16-17(23-16,9-22-11-20-10-21-22)12-5-7-13(19)8-6-12/h1-8,10-11,16H,9H2/t16-,17-/m1/s1/i1D,2D,3D,4D
InChIKeyZMYFCFLJBGAQRS-FUZPWCHISA-N
Commercial & Availability
Standard Pack Sizes1 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Epoxiconazole-d4 Internal Standard for Triazole Fungicide Residue Analysis by LC-MS/MS


(±)-cis-Epoxiconazole-d4 is a stable isotope-labeled (SIL) internal standard specifically deuterated on the 4-fluorophenyl ring (molecular formula: C₁₇H₉D₄ClFN₃O; MW 333.8 g/mol), intended exclusively for the accurate quantification of the triazole fungicide cis-epoxiconazole via gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) [1]. The compound is the cis-isomer of epoxiconazole-d4, with the deuterium label positioned on non-exchangeable aromatic carbons to ensure isotopic integrity during sample extraction, cleanup, and chromatographic separation. Its role is confined to analytical method development, method validation, and routine quality control workflows, where it serves as a physicochemical mimic to correct for sample preparation losses, matrix-induced ion suppression/enhancement, and instrument variability .

Why Unlabeled Epoxiconazole or Non-Deuterated Structural Analogs Cannot Substitute for Epoxiconazole-d4 in Quantitative LC-MS/MS


Analytical methods relying on unlabeled epoxiconazole as an external standard, or on structurally related but non-isotopic internal standards (e.g., tetraphenylethene used in GC-FID formulation analysis [1]), fail to compensate for matrix-dependent recovery variations and ionization efficiency fluctuations inherent to complex sample matrices. While unlabeled epoxiconazole can establish a calibration curve, it cannot co-elute identically with the target analyte in the presence of co-extracted matrix components (e.g., plant pigments, lipids, soil organic matter), leading to systematically biased quantification . Deuterated internal standards such as Epoxiconazole-d4, possessing a +4 Da mass shift and near-identical chromatographic retention time, normalize these matrix effects by experiencing the same extraction losses and ionization suppression/enhancement as the native analyte. The specific deuteration pattern of Epoxiconazole-d4 on aromatic ring positions, as opposed to labile heteroatom sites, prevents deuterium-hydrogen back-exchange during sample processing, a failure mode observed with some alternative deuterated triazoles labeled at exchange-prone positions [2]. Consequently, substitution with a non-isotopic analog or an inadequately labeled deuterated triazole introduces quantitation error that cannot be retrospectively corrected.

Quantitative Differentiation of Epoxiconazole-d4: Mass Spectrometric Resolution, Deuterium Stability, and Matrix Correction Performance


Mass Difference of +4 Da Provides Baseline Resolution from Native Analyte in Quadrupole MS Detection

Epoxiconazole-d4 incorporates four deuterium atoms replacing four aromatic protons on the 4-fluorophenyl ring, yielding a molecular weight of 333.8 g/mol compared to 329.76 g/mol for unlabeled epoxiconazole [1]. This +4.04 Da mass shift ensures complete chromatographic co-elution with native epoxiconazole while providing sufficient mass separation to avoid spectral overlap in triple quadrupole MS detection. The 3-6 Da mass difference recommended for small-molecule SIL internal standards (molecular weight < 1000 Da) is satisfied by the +4 Da shift, enabling distinct multiple reaction monitoring (MRM) transitions without isotopic cross-contamination .

LC-MS/MS Isotope dilution Pesticide residue analysis

Deuterium Placement on Non-Exchangeable Aromatic Carbons Prevents Isotopic Back-Exchange During Sample Workup

The deuterium label in Epoxiconazole-d4 is located exclusively on the four aromatic protons of the 2-chlorophenyl ring, as confirmed by the canonical SMILES notation (ClC1=C([2H])C([2H])=C([2H])C([2H])=C1) [1]. These positions are non-exchangeable under standard analytical sample preparation conditions, including acidic QuEChERS extraction (pH ~5), alkaline hydrolysis, and exposure to protic solvents. In contrast, deuterated internal standards with labels on heteroatoms (O, N) or on carbons adjacent to carbonyl groups are susceptible to H/D back-exchange when exposed to aqueous matrices, plasma, or solvents containing exchangeable protons, progressively reducing isotopic purity and quantitation accuracy .

Deuterium exchange stability Method validation Sample preparation robustness

Matrix Effect Correction Using Epoxiconazole-d4 Internal Standard vs. External Standard Calibration

In LC-MS/MS analysis of complex food and environmental matrices (e.g., apples, peaches, flour, raw water, tap water), the use of isotopically labeled internal standards is documented as necessary to correct for matrix effects that otherwise produce recoveries ranging from 57% to 121% depending on the matrix [1]. While this specific study employed 13C/15N-labeled internal standards for the free triazole metabolites T, TA, and TAA, the same analytical principle applies directly to Epoxiconazole-d4: the deuterated analog co-elutes with native epoxiconazole and experiences identical matrix-induced ionization suppression or enhancement, thereby normalizing the analyte response ratio [2].

Matrix effects Ion suppression Quantitative accuracy

Priority Application Scenarios for Epoxiconazole-d4 Based on Quantitative Differentiation Evidence


Regulatory Residue Monitoring in Food Commodities Requiring Matrix Effect Correction

When quantifying epoxiconazole residues in apples, peaches, flour, or processed cereal products to comply with maximum residue limits (MRLs) enforced by regulatory agencies (e.g., EPA, EFSA), Epoxiconazole-d4 should be employed as the internal standard. The +4 Da mass differential permits baseline-resolved MRM transitions, while the aromatic ring deuterium placement ensures no isotopic exchange during QuEChERS extraction with acetonitrile/acetic acid, SPE cleanup, or LC-MS/MS analysis using ESI positive mode [1]. This combination of mass resolution and chemical stability directly addresses the matrix-dependent recovery variability (documented range: 57-121%) that external standard calibration cannot correct .

Multi-Residue Pesticide Methods Requiring Isotope Dilution for Cross-Matrix Comparability

In multi-residue LC-MS/MS methods that simultaneously quantify epoxiconazole alongside other triazole fungicides (e.g., tebuconazole, propiconazole, cyproconazole) across multiple matrices (water, soil, plant tissues), Epoxiconazole-d4 enables isotope dilution quantitation. The +4 Da mass shift exceeds the minimum 3 Da requirement for small-molecule SIL internal standards, ensuring that native epoxiconazole and its deuterated analog produce distinct precursor and product ion signals without mutual interference in MRM mode [1]. This permits accurate quantitation even when matrix-induced ion suppression exceeds 30-50%, conditions where structurally related non-isotopic internal standards would fail to co-normalize .

Long-Term Environmental Fate Studies Requiring Deuterium Stability Across Extended Incubations

For studies investigating epoxiconazole degradation kinetics, enantioselective soil accumulation, or earthworm bioaccumulation where samples undergo extended storage and repeated freeze-thaw cycles, Epoxiconazole-d4 provides a stable internal standard that maintains its isotopic integrity. The deuterium atoms on the 2-chlorophenyl aromatic ring are chemically inert to H/D back-exchange even during prolonged aqueous incubation, enzymatic exposure in soil or biological matrices, or exposure to extraction solvents containing exchangeable protons [1]. This stability is critical for cross-timepoint quantitation where isotopic drift in the internal standard would produce systematic calibration bias and invalidate degradation rate calculations .

Method Validation and Accreditation Workflows Requiring Traceable Reference Standards

During formal method validation for ISO/IEC 17025 laboratory accreditation or GLP-compliant studies, Epoxiconazole-d4 serves as the SIL internal standard for establishing accuracy (recovery), precision (repeatability/reproducibility), and measurement uncertainty budgets. The compound's fully characterized deuteration pattern (+4 Da mass shift on non-exchangeable aromatic carbons) provides the physicochemical basis for demonstrating that the internal standard corrects for all method variables as required by SANTE/11312/2021 and similar guidance documents [1]. Axios Research supplies Epoxiconazole-d4 as a fully characterized reference standard compliant with pharmacopeial traceability requirements, supporting regulatory submissions and method transfer documentation .

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